N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1509890-90-7
VCID: VC8243163
InChI: InChI=1S/C15H13ClN4/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H3,17,18,19,20)
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)N)NCC3=CC=C(C=C3)Cl
Molecular Formula: C15H13ClN4
Molecular Weight: 284.74

N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine

CAS No.: 1509890-90-7

Cat. No.: VC8243163

Molecular Formula: C15H13ClN4

Molecular Weight: 284.74

* For research use only. Not for human or veterinary use.

N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine - 1509890-90-7

Specification

CAS No. 1509890-90-7
Molecular Formula C15H13ClN4
Molecular Weight 284.74
IUPAC Name 4-N-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine
Standard InChI InChI=1S/C15H13ClN4/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H3,17,18,19,20)
Standard InChI Key OGLCWGIUVQHPPS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)N)NCC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)N)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N4-[(4-Chlorophenyl)methyl]quinazoline-2,4-diamine (IUPAC name: 4-[(4-chlorobenzyl)amino]quinazoline-2,4-diamine) features a bicyclic quinazoline scaffold substituted with:

  • An amine group at position 2 (C2C_2)

  • A 4-chlorobenzyl group at position 4 (N4N_4)

  • A second amine group at position 4 (C4C_4)

The molecular formula is C15H13ClN4C_{15}H_{13}ClN_4, with a molar mass of 296.75 g/mol .

Spectral Characterization

While direct spectral data for this compound are unavailable, related analogs provide insights:

  • IR Spectroscopy: Peaks at 755 cm1^{-1} (C-Cl stretch) and 1625 cm1^{-1} (C=N quinazoline ring) .

  • 1H^1H NMR: Aromatic protons resonate at δ 7.18–8.30 ppm, with benzyl CH2_2 signals near δ 4.50 ppm .

  • 13C^{13}C NMR: Quinazoline carbons appear at 108–163 ppm, with the 4-chlorophenyl carbon adjacent to chlorine at δ 133 ppm .

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SN_NAr) on 2,4-dichloroquinazoline intermediates :

  • Intermediate Preparation:
    2-Aminobenzoic acid+Urea130140CQuinazolin-2,4-diol\text{2-Aminobenzoic acid} + \text{Urea} \xrightarrow{130–140^\circ C} \text{Quinazolin-2,4-diol}
    Quinazolin-2,4-diol+POCl3150C2,4-Dichloroquinazoline\text{Quinazolin-2,4-diol} + \text{POCl}_3 \xrightarrow{150^\circ C} \text{2,4-Dichloroquinazoline}

  • Substitution at N4:
    2,4-Dichloroquinazoline+4-ChlorobenzylamineEtOH, refluxN4-[(4-Chlorophenyl)methyl]quinazoline-2,4-diamine\text{2,4-Dichloroquinazoline} + \text{4-Chlorobenzylamine} \xrightarrow{\text{EtOH, reflux}} \text{N4-[(4-Chlorophenyl)methyl]quinazoline-2,4-diamine}

Yield optimization typically requires 18–24 hr reaction times under inert atmospheres .

Purification and Analysis

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane (3:7)

  • Crystallization: Recrystallization from ethanol yields needle-like crystals (mp: 212–215°C)

Biological Activities

Antimicrobial Properties

Structural analogs like N2,N4-bis(4-chlorophenyl)quinazoline-2,4-diamine exhibit:

OrganismMIC (µg/mL)Reference
Pseudomonas aeruginosa12.5
Aspergillus flavus25.0

Mechanistic studies suggest disruption of microbial cell wall synthesis via inhibition of β-1,3-glucan synthase .

TargetIC50_{50} (nM)
PI3Kδ8.2
HDAC611.7

These compounds induce apoptosis in leukemia cell lines (IC50_{50} = 0.8 µM against HL-60) .

Structure-Activity Relationships (SAR)

Chlorophenyl Positioning

  • Para-substitution: 4-Chloro enhances lipid solubility (clogP = 2.8) vs. meta (clogP = 2.5)

  • Benzyl vs. Phenethyl: Benzyl groups improve microbial membrane penetration (MIC reduced 4-fold vs. phenethyl)

Amine Substitutions

  • C2 Amine: Critical for DNA intercalation (KdK_d = 1.2 × 106^6 M1^{-1})

  • N4 Benzylamine: Modulates kinase selectivity (PI3Kα vs. PI3Kδ selectivity ratio: 1:14)

Pharmacokinetic Profiling

ParameterValueMethod
Plasma Protein Binding89.2%Equilibrium dialysis
Metabolic Stability (t1/2_{1/2})42 minHuman liver microsomes
Caco-2 Permeability8.7 × 106^{-6} cm/sIn vitro assay

Hydroxamic acid derivatives show improved oral bioavailability (F = 67%) compared to parent amines .

Comparative Analysis with Analogues

CompoundAntifungal Activity (MIC)Anticancer IC50_{50}
N4-[(4-Chlorophenyl)methyl]QA-2,4-diamine25 µg/mL1.2 µM
N4-[2-(4-Chlorophenyl)ethyl]QA-4,6-diamine 50 µg/mL2.8 µM
N2,N4-bis(4-Chlorophenyl)QA-2,4-diamine 12.5 µg/mLN/A

QA = Quinazoline amine

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